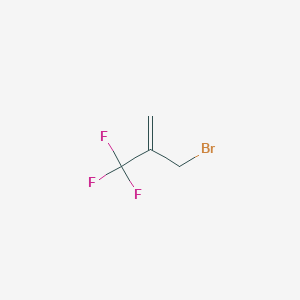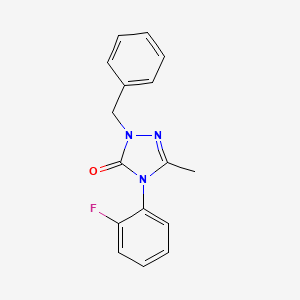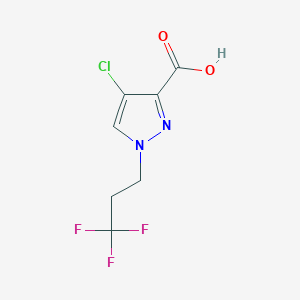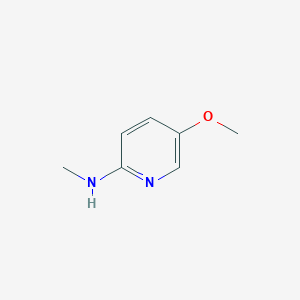
2-Bromomethyl-3,3,3-trifluoropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromomethyl-3,3,3-trifluoropropene (BTP) is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .
Synthesis Analysis
BTP has been widely used in organic synthesis, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds . It has been used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides .Molecular Structure Analysis
The molecular formula of BTP is C4H4BrF3 . More detailed structural information can be found in the references .Chemical Reactions Analysis
BTP has been used in various chemical reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . It has also been used as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides .Physical and Chemical Properties Analysis
BTP is a colorless liquid with a boiling point of 33–33.5°C . It is soluble in most organic solvents but immiscible with water . More detailed physical and chemical properties can be found in the references .Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Intermediates
2-Bromomethyl-3,3,3-trifluoropropene (BTP) serves as a versatile chemical intermediate in organic synthesis. For instance, it's utilized in the synthesis of 3,3,3-trifluoropropene oxide through bromination, hydrolysis, and cyclization processes (Ramachandran & Padiya, 2007). BTP is also a key component in the relay photocatalytic reaction with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines (Zeng, Li, Chen, & Zhou, 2022). Moreover, it's used for synthesizing ethyl 3,3,3-trifluoropropionate, showcasing its potential in producing valuable organic compounds (Inoue, Shiosaki, & Muramaru, 2014).
2. Environmental Chemistry and Atmospheric Studies
The compound is of interest in atmospheric chemistry, particularly as a fire extinguishing agent. Its degradation mechanism and interaction with OH radicals in the atmosphere are studied to assess its environmental impact and its role as a Halon replacement (Chen, Zhou, & Han, 2015).
3. Radical Chemistry and Photocatalysis
BTP's utility in radical chemistry is notable, especially as a radical acceptor. Its application has been demonstrated in synthesizing secondary trifluoromethylated alkyl bromides, exhibiting broad functional group tolerance and high yields (Guo et al., 2022). The compound also finds use in palladium-catalyzed cross-coupling reactions, enabling the synthesis of valuable trifluoromethylated and difluoromethylated amino acids (Lou et al., 2019).
4. Fluorinated Compound Synthesis
BTP is instrumental in the synthesis of fluorinated compounds. Its introduction through directed C–H bond functionalization provides access to α-(trifluoromethyl)styrene derivatives, representing an alternative pathway to classical methods (Zhao et al., 2016). Additionally, its reaction with diazo compounds leads to the formation of trifluoromethyl-substituted synthons and various cyclic compounds (Plancquaert et al., 1996).
5. Fire Extinguishing and Safety Applications
The use of BTP as a fire extinguishing agent is explored due to its potential as a Halon replacement. The compound's efficiency and the impact of discharge conditions on its performance are key areas of investigation (Zhang, Zhou, & Liao, 2006). Understanding the kinetic mechanism behind its flame inhibition chemistry is crucial for safety applications (Burgess, Babushok, Linteris, & Manion, 2015).
Mécanisme D'action
Target of Action
2-Bromomethyl-3,3,3-trifluoropropene (2-BTP) is primarily used as a fire extinguishing agent . Its primary targets are the chemical reactions that sustain a fire. By interacting with these reactions, 2-BTP can effectively suppress and extinguish fires .
Mode of Action
2-BTP acts chemically to suppress flames . It is thought to extinguish fires by removing important species that are necessary for flame propagation . This interaction disrupts the chemical reactions that sustain the fire, leading to its extinguishment .
Biochemical Pathways
The degradation of 2-BTP in the atmospheric environment involves several reaction pathways . The main product of these reactions is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .
Result of Action
The primary result of 2-BTP’s action is the suppression of fire . By disrupting the chemical reactions that sustain a fire, 2-BTP can effectively extinguish the fire . This makes it a valuable tool in fire safety and prevention.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-BTP. For instance, its degradation in the atmospheric environment is a key aspect of its environmental impact . The short lifetime, low Ozone Depletion Potential (ODP), and low Global Warming Potential (GWP) indicate that 2-BTP should have minimal effects on ozone and climate . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c1-3(2-5)4(6,7)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBANRWNKQJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)
![(1R,5S)-8-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2905862.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2905865.png)
![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)

![2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)


![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
